molecular formula C23H30ClN3O B1500313 rac Quinacrine-d10 CAS No. 1189976-99-5

rac Quinacrine-d10

Cat. No. B1500313
CAS RN: 1189976-99-5
M. Wt: 410 g/mol
InChI Key: GPKJTRJOBQGKQK-JKSUIMTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac Quinacrine-d10” is a biochemical used for proteomics research . It is an anthelmintic and antimalarial . The molecular formula of “this compound” is C23H20D10ClN3O .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 410.02 g/mol . Other physical and chemical properties are not provided in the sources I found.

Scientific Research Applications

  • Chromosomal Staining and DNA Interaction :

    • Quinacrine has been found to be specific for staining chromosome regions rich in deoxyadenylate-deoxythymidylate. It shows marked enhancement of fluorescence in the presence of certain polynucleotides, suggesting its utility in chromosome research and DNA interaction studies (Weisblum & de Haseth, 1972).
  • Anticancer Activity :

    • In breast cancer cell lines, Quinacrine has demonstrated dose-dependent anticancer effects, including induction of apoptosis, cell cycle arrest, and inhibition of topoisomerase activity. This highlights its potential as an anticancer agent (Preet et al., 2012).
    • Quinacrine's multifaceted mechanisms in combating cancer, including effects on nuclear proteins and signaling pathways, have been extensively reviewed, underlining its potential in cancer therapy (Ehsanian et al., 2011).
  • Cellular Concentration and Drug Resistance :

    • Research has shown that Quinacrine's cellular concentration and retention are mediated by vacuolar ATPase, which is crucial in understanding its distribution in cells and implications in autophagic vacuoles (Marceau et al., 2009).
    • Continuous treatment with Quinacrine can lead to the formation of drug-resistant prions, indicating a need for cautious use and further investigation into its resistance mechanisms (Ghaemmaghami et al., 2009).
  • Metabolism and Blood-Brain Barrier Permeability :

    • Studies have shown that Quinacrine is mainly metabolized by CYP3A4/5 and its brain accumulation is limited by P-glycoprotein, which is significant for understanding its pharmacokinetics and therapeutic potential in neurological conditions (Huang et al., 2006).
  • Repurposing for Treatment-Refractory Cancer :

    • Quinacrine's effectiveness against chemoresistant gynecologic cancer and its ability to induce cell death through multiple mechanisms, including autophagy regulation, has been discussed, emphasizing its potential repurposing for treatment-refractory cancers (Oien et al., 2019).
  • Anti-Inflammatory Activity :

    • The drug has been shown to inhibit dendritic cell migration, initiating T cell-mediated skin inflammation, which is vital for understanding its anti-inflammatory potential (Gorbachev et al., 2007).
  • Action on Bacterial Cells :

    • Quinacrine's mode of action includes bactericidal effects and inhibition of DNA, RNA, and protein synthesis in bacterial cells like Escherichia coli, contributing to its antimicrobial properties (Ciak & Hahn, 1967).
  • Other Applications in Cancer Treatment :

    • Extensive research has been conducted on Quinacrine's anticancer activities across various types of cancers, revealing mechanisms such as p53 signaling cascade activation and NF-κB signaling inhibition. This positions it as a polypharmacological drug with potential cancer treatment applications (Kumar & Sarkar, 2022).

Mechanism of Action

Target of Action

The primary target of rac Quinacrine-d10, also known as Quinacrine, is deoxyribonucleic acid (DNA). It binds to DNA in vitro by intercalation between adjacent base pairs . This interaction inhibits transcription and translation to ribonucleic acid (RNA), affecting the parasite’s metabolism .

Mode of Action

The exact mechanism of antiparasitic action of this compound is unknown. It is known to bind to dna, inhibiting transcription and translation to rna . Fluorescence studies using Giardia suggest that the outer membranes may be involved .

Biochemical Pathways

This compound inhibits succinate oxidation and interferes with electron transport . It also binds to nucleoproteins, suppressing the lupus erythematosus cell factor and acting as a strong inhibitor of cholinesterase . It has been shown to bind and inhibit proteins involved in multidrug resistance, disrupt the arachidonic acid pathway, and affect the p53, NF-κB, and AKT pathways .

Pharmacokinetics

As a substrate of the P-glycoprotein (P-gp) efflux transporter, this compound is actively exported from the brain, preventing its accumulation to levels that may show efficacy in some disease models . In the brains of P-gp–deficient mice, this compound reached concentrations of approximately 80 µM without any signs of acute toxicity .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its interaction with DNA and its inhibition of succinate oxidation and interference with electron transport . This leads to the suppression of the lupus erythematosus cell factor and the inhibition of cholinesterase . It also affects multiple key signaling pathways, implicated in the malignant progression of numerous cancer types .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is used for imaging, diagnosis, and newborn screening in addition to treating various diseases . It is also used in organic chemistry for chemical identification, qualitative and quantitative detection, and to study the structure, reaction mechanism, and reaction kinetics of compounds .

properties

IUPAC Name

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-bis(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26)/i1D3,2D3,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKJTRJOBQGKQK-JKSUIMTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662182
Record name N~4~-(6-Chloro-2-methoxyacridin-9-yl)-N~1~,N~1~-bis[(~2~H_5_)ethyl]pentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189976-99-5
Record name N~4~-(6-Chloro-2-methoxyacridin-9-yl)-N~1~,N~1~-bis[(~2~H_5_)ethyl]pentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac Quinacrine-d10
Reactant of Route 2
Reactant of Route 2
rac Quinacrine-d10
Reactant of Route 3
Reactant of Route 3
rac Quinacrine-d10
Reactant of Route 4
rac Quinacrine-d10
Reactant of Route 5
Reactant of Route 5
rac Quinacrine-d10
Reactant of Route 6
Reactant of Route 6
rac Quinacrine-d10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.